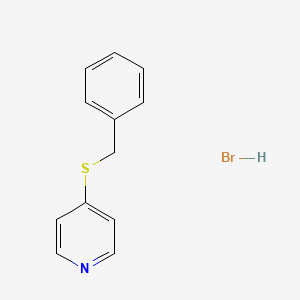
Ethyl propyl propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl propyl propanedioate, also known as diethyl propylmalonate, is an ester compound with the molecular formula C8H14O4. It is a derivative of propanedioic acid (malonic acid) where the hydrogen atoms of the carboxyl groups are replaced by ethyl and propyl groups. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl propyl propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with an alkyl halide, such as propyl bromide, in an S_N2 reaction to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but is scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl propyl propanedioate undergoes several types of chemical reactions:
Alkylation: As mentioned, it can be further alkylated to introduce additional alkyl groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield propanedioic acid derivatives.
Decarboxylation: Heating the compound in the presence of a strong acid can lead to decarboxylation, forming substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Alkyl Halides: Propyl bromide, ethyl iodide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Alkylated Malonates: Further alkylation yields dialkylated malonates.
Carboxylic Acids: Hydrolysis and decarboxylation yield substituted carboxylic acids.
Aplicaciones Científicas De Investigación
Ethyl propyl propanedioate is used in various scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicinal Chemistry: It is a precursor in the synthesis of active pharmaceutical ingredients (APIs).
Industrial Applications: Used in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of ethyl propyl propanedioate primarily involves its reactivity as an ester. The compound can form enolate ions, which are nucleophilic and can participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as alkylation or hydrolysis .
Comparación Con Compuestos Similares
Ethyl propyl propanedioate can be compared with other esters of propanedioic acid:
Diethyl Malonate: Similar structure but with two ethyl groups instead of one ethyl and one propyl group.
Dimethyl Malonate: Contains two methyl groups, making it less bulky and more volatile.
Diisopropyl Malonate: Contains two isopropyl groups, leading to increased steric hindrance and different reactivity.
This compound is unique due to its specific alkyl group combination, which provides distinct reactivity and steric properties compared to other malonate esters.
Propiedades
Número CAS |
75968-85-3 |
|---|---|
Fórmula molecular |
C8H14O4 |
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
1-O-ethyl 3-O-propyl propanedioate |
InChI |
InChI=1S/C8H14O4/c1-3-5-12-8(10)6-7(9)11-4-2/h3-6H2,1-2H3 |
Clave InChI |
OLGXVKQPZBFKBA-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B14438133.png)
![2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide;oxalic acid](/img/structure/B14438134.png)
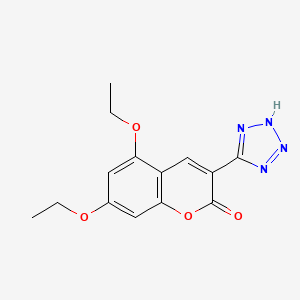

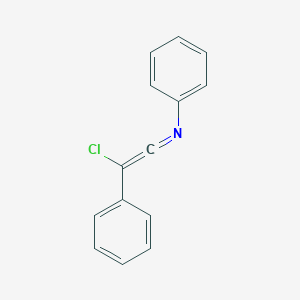
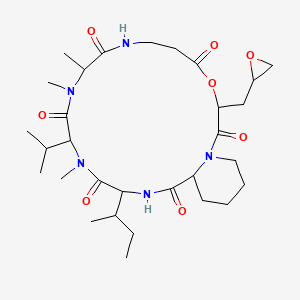
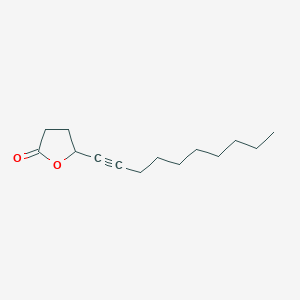
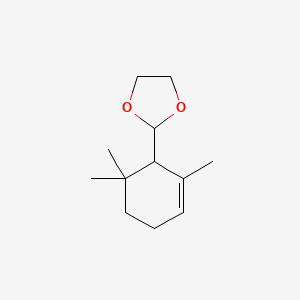
![[(6R)-2-[4-[bis(2-chloroethyl)amino]phenyl]-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate](/img/structure/B14438187.png)
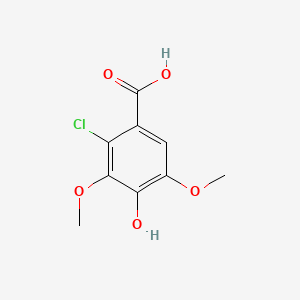
![L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl-](/img/structure/B14438199.png)
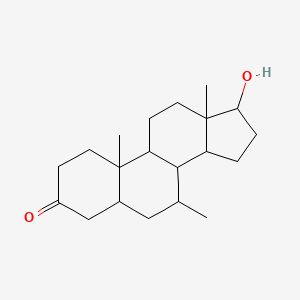
![1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea](/img/structure/B14438214.png)
